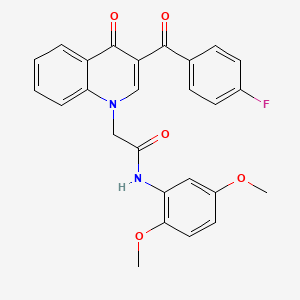

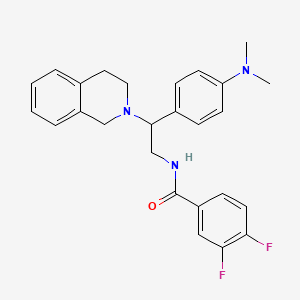

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to the specified chemical involves complex processes, typically starting from basic isoquinoline or benzamide derivatives. For instance, the synthesis of related isoquinoline derivatives has been explored through reactions involving key intermediates like bromomethyl phenyl and alpha-imino carbenes, leading to highly functionalized dihydroisoquinolines, suggesting a methodology that could be applicable to our compound of interest (He et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including X-ray crystallography. For instance, the structure of a similar α-amino nitrile obtained via a modified Strecker reaction was elucidated, demonstrating the utility of structural determination methods in understanding the configuration and conformation of such molecules (Otero et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving related dihydroisoquinoline compounds include cyclization reactions and interactions with various reagents, leading to the formation of complex structures with potential biological activities. The reactivity of these compounds often depends on their specific substituents and structural configuration, which can influence their chemical behavior and interaction with biological targets (Brooks et al., 1973).

科学的研究の応用

Tumor Proliferation Imaging

- Study: "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" by Dehdashti et al. (2013) investigated a cellular proliferative marker related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide. The study focused on evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation using PET in patients with malignant neoplasms. A significant correlation was found between the uptake of 18F-ISO-1 and Ki-67, a proliferation marker, indicating promise for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Synthesis and Chemical Reactions

- Study: "Pd-catalyzed benzylic C-H amidation with benzyl alcohols in water: a strategy to construct quinazolinones" by Hikawa et al. (2012) discusses a novel method involving a palladium-catalyzed domino reaction. This method is pertinent to the synthesis of structures related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide (Hikawa et al., 2012).

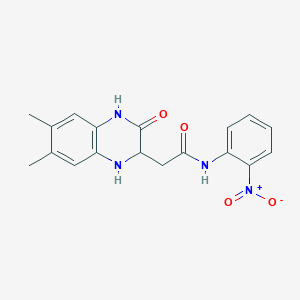

Antitumor Activity

- Study: "Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure--activity relationship" by Sami et al. (1995) explores the synthesis of compounds related to our compound of interest and their evaluation in antitumor and cardiotoxicity assays. The study highlighted the potent antitumor properties of certain derivatives, especially against solid tumors and leukemia cells (Sami et al., 1995).

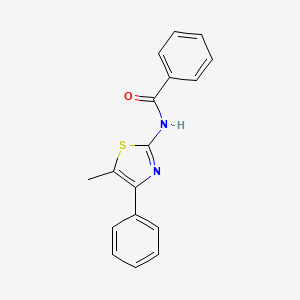

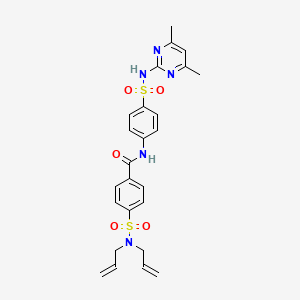

Sigma-2 Receptor Probes

- Study: "[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe" by Xu et al. (2005) investigates two benzamide analogues, closely related to our compound of interest, for their binding to sigma-2 receptors. This research is crucial for understanding the application of such compounds in neuropharmacology (Xu et al., 2005).

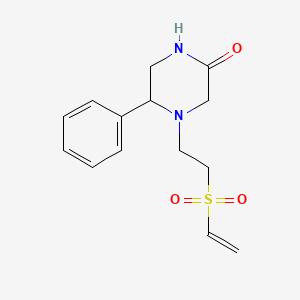

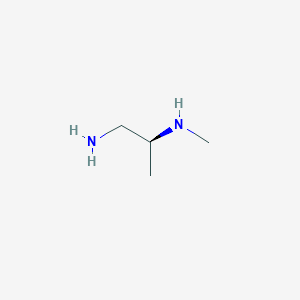

Metabolic Studies

- Study: "Identification of Human Metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide" by Umehara et al. (2009) focused on identifying metabolites in human urine, plasma, and feces, along with investigating renal and hepatic excretion. This study is vital for understanding the metabolism and excretion patterns of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide (Umehara et al., 2009).

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F2N3O/c1-30(2)22-10-7-19(8-11-22)25(31-14-13-18-5-3-4-6-21(18)17-31)16-29-26(32)20-9-12-23(27)24(28)15-20/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMBEWWWVDPZHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)